Ethyl 1-benzyl-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate
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Overview
Description
Ethyl 1-benzyl-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate is a synthetic organic compound with a complex molecular structure. It belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-benzyl-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with 3,5-dimethoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with ethyl acetoacetate under acidic conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-benzyl-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine ring positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-benzyl-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate: Another pyrrolidine derivative with similar structural features.
1-Benzyl-3-pyrrolidinol: A related compound with a hydroxyl group instead of the ester group.
Uniqueness: Ethyl 1-benzyl-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate is unique due to the presence of the 3,5-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H27NO4 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
ethyl 1-benzyl-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H27NO4/c1-4-27-22(24)21-15-23(13-16-8-6-5-7-9-16)14-20(21)17-10-18(25-2)12-19(11-17)26-3/h5-12,20-21H,4,13-15H2,1-3H3 |
InChI Key |
XFKAPIJUMAIHRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC1C2=CC(=CC(=C2)OC)OC)CC3=CC=CC=C3 |
Origin of Product |
United States |
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